



Application Notes: ICA-105574 in Cardiac Electrophysiology Research

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Compound of Interest		
Compound Name:	ICA-105574	
Cat. No.:	B1674253	Get Quote

1. Introduction

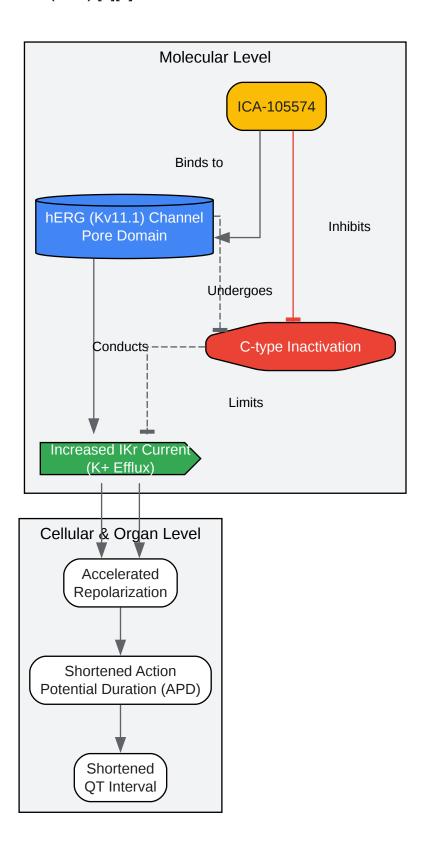
ICA-105574 is a potent and specific small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1. This channel is fundamentally responsible for conducting the rapid delayed rectifier potassium current (I_Kr), a critical component in the repolarization phase of the cardiac action potential.[1][2] The primary mechanism of action for **ICA-105574** is the removal of the hERG channel's intrinsic C-type inactivation, which significantly potentiates the I_Kr current.[3][4] This property makes **ICA-105574** an invaluable research tool for investigating cardiac repolarization, developing potential antiarrhythmic therapies for Long QT Syndrome (LQTS), and studying the mechanisms of druginduced arrhythmias.

2. Mechanism of Action

ICA-105574 enhances hERG channel activity by directly interfering with its inactivation process. In normal physiology, the hERG channel undergoes rapid, voltage-dependent C-type inactivation, which limits outward potassium flow during the plateau of the action potential.[1][4] ICA-105574 binds to a hydrophobic pocket within the channel's pore domain, involving residues in the S5, S6, and pore helix regions.[4][5] This binding allosterically modifies the channel's conformation, making the inactivated state energetically unfavorable. The result is a profound positive shift in the voltage dependence of inactivation, effectively removing this intrinsic braking mechanism and leading to a sustained outward I_Kr current.[1][4] This



sustained current accelerates the repolarization of the cardiomyocyte, thereby shortening the action potential duration (APD).[3][6]





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Mechanism of **ICA-105574** on cardiac repolarization.

3. Key Applications

- Reversal of Long QT Syndrome (LQTS) Phenotypes: Impaired hERG function, due to genetic mutations (LQT2) or drug-induced block, leads to reduced I_Kr, prolonged APD, and an increased risk of fatal arrhythmias like Torsades de Pointes (TdP).[2][6] ICA-105574 can be used in cellular and animal models of LQTS to rescue channel function, shorten the APD, and prevent arrhythmias.[6][7][8]
- Investigation of Cardiac Repolarization Dynamics: As a specific I_Kr activator, ICA-105574
 allows researchers to precisely modulate the repolarization phase of the action potential,
 helping to dissect the role of I_Kr in both normal and pathological cardiac electrophysiology.
- Modeling of Short QT Syndrome (SQTS): While beneficial in LQTS, excessive activation of hERG can lead to an abnormal shortening of the QT interval, a condition known as SQTS, which also carries arrhythmia risk.[4][9] Higher concentrations of ICA-105574 can be used to pharmacologically model SQTS, providing a platform to study its underlying arrhythmogenic mechanisms.[6][7]
- 4. Data Presentation: Pharmacological & Electrophysiological Effects

The following tables summarize the quantitative effects of **ICA-105574** reported across various experimental models.

Table 1: Pharmacological Properties of ICA-105574



Parameter	Value	Channel	Species/Model	Citation
EC ₅₀ (Activation)	0.5 ± 0.1 μM	hERG	Not Specified	[3][10]
EC ₅₀ (Activation)	0.42 μΜ	hERG	HEK Cells	[9]
Hill Slope (n _h)	3.3 ± 0.2	hERG	Not Specified	[3][10]
Inactivation V ₁ / ₂ Shift	+183 mV	hERG	Not Specified	[1][4]
IC50 (Inhibition)	1.38 ± 0.04 μM (Peak)	hEAG1	Xenopus Oocytes	[1]

| IC50 (Inhibition) | 0.44 \pm 0.03 μ M (End) | hEAG1 | Xenopus Oocytes |[1] |

Table 2: Electrophysiological Effects of ICA-105574



Effect	Concentration	Model System	Observations	Citation
APD Shortening	3-10 µM	Guinea Pig Ventricular Myocytes	Concentration- dependent shortening.	[3]
APD Shortening	3 μΜ	Guinea Pig Ventricular Myocytes	~70% reduction in APD.	[4]
QT/QTc Interval	Not specified	Langendorff- perfused Guinea Pig Hearts	Significant shortening.	[6][9]
QT/QTc Interval	10 mg/kg (in vivo)	Anesthetized Dogs	Significant shortening; free plasma concentration ~1.7 µM.	[9]
Arrhythmia Prevention	Not specified	Intact Guinea Pig Hearts	Prevented arrhythmias induced by I_Kr and I_Ks inhibitors.	[6]

| Current Rescue | Not specified | Cellular models of LQT2 mutations | Restored I_Kr in A561V and G628S mutations. |[7][8] |

Protocols: Using ICA-105574 in Research

Protocol 1: In Vitro Characterization of hERG Current Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of **ICA-105574** on hERG channels expressed in a heterologous system (e.g., HEK293 cells).

• Objective: To quantify the potentiation of I Kr by ICA-105574 and determine its EC₅₀.



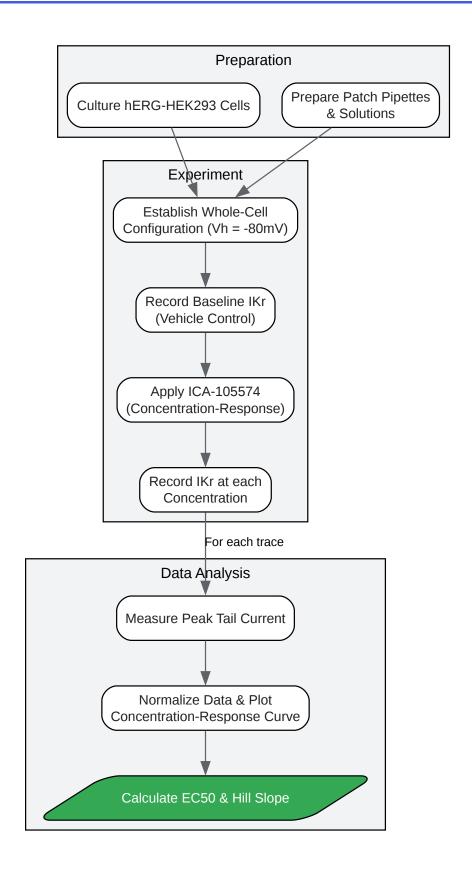
Materials:

- HEK293 cells stably expressing hERG channels.
- Cell culture reagents (DMEM, FBS, etc.).
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
- ICA-105574 stock solution (e.g., 10 mM in DMSO).

Methodology:

- Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency.
 Dissociate cells for patch-clamp recording.
- Recording Setup: Establish a whole-cell patch-clamp configuration. Maintain holding potential at -80 mV.
- Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current. This protocol allows for the assessment of channel activation and deactivation.
- Baseline Recording: Record baseline hERG currents in the external solution (vehicle control).
- \circ Drug Application: Perfuse the cell with increasing concentrations of **ICA-105574** (e.g., 0.01 μ M to 10 μ M) and record the steady-state current at each concentration.
- Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration.
 Normalize the data to the baseline current and fit to a Hill equation to determine the EC₅₀ and Hill slope.





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Workflow for patch-clamp analysis of ICA-105574.

Methodological & Application



Protocol 2: Assessment of APD in Isolated Ventricular Myocytes

This protocol details how to measure changes in action potential duration in primary cardiomyocytes in response to **ICA-105574**.

- Objective: To determine the effect of ICA-105574 on the repolarization phase of the cardiac action potential.
- Materials:
 - Isolated ventricular myocytes (e.g., from guinea pig or rabbit).
 - Tyrode's solution (external solution).
 - Standard internal patch-clamp solution.
 - ICA-105574 stock solution.
- Methodology:
 - Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion protocols.
 - Recording Setup: Obtain a whole-cell configuration in current-clamp mode.
 - Action Potential Elicitation: Elicit action potentials by injecting short (2-4 ms)
 suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
 - Baseline Recording: Record stable baseline action potentials for several minutes in Tyrode's solution (vehicle control).
 - Drug Application: Perfuse the myocyte with a known concentration of ICA-105574 (e.g., 1 μM or 3 μΜ).[3]
 - Data Analysis: After the drug effect has reached a steady state, record the action potentials. Measure the APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).
 Compare the APD values before and after drug application.



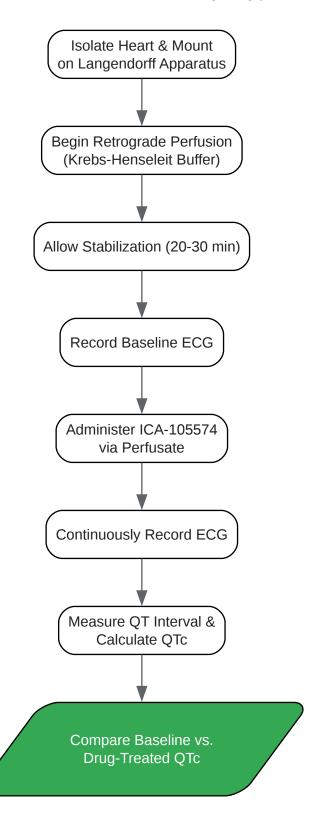
Protocol 3: Ex Vivo Evaluation of QT Interval in a Langendorff-Perfused Heart

This protocol outlines the procedure for assessing the effects of **ICA-105574** on the electrocardiogram (ECG) in an isolated, retrogradely perfused heart.

- Objective: To evaluate the integrated effect of ICA-105574 on cardiac electrical activity, specifically the QT interval.
- Materials:
 - Animal heart (e.g., guinea pig, rabbit).
 - Langendorff perfusion system.
 - Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.
 - ECG recording electrodes and acquisition system.
 - ICA-105574 stock solution.
- Methodology:
 - Heart Isolation: Excise the heart and cannulate the aorta on the Langendorff apparatus.
 - Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
 - Stabilization & Recording: Allow the heart to stabilize for at least 20-30 minutes. Place
 ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
 - Baseline Measurement: Record a stable baseline ECG for 10-15 minutes.
 - Drug Administration: Introduce ICA-105574 into the perfusate at the desired final concentration.
 - Data Acquisition: Continuously record the ECG throughout the drug perfusion period until a steady-state effect is observed.



 Data Analysis: Measure the heart rate and QT interval from the ECG recordings. Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's). Compare baseline QTc to the QTc during drug perfusion.





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Workflow for ex vivo Langendorff heart experiments.

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